2-(1H-Pyrazol-3-Yl)Pyridine

Description

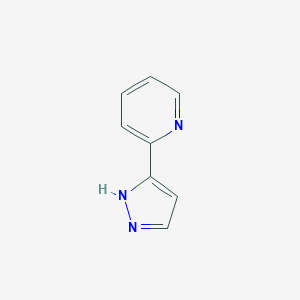

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEWOTUTAYJWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383939, DTXSID201257571 | |

| Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75415-03-1, 192711-21-0 | |

| Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-Pyrazol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Innovations for 2 1h Pyrazol 3 Yl Pyridine

Established Synthetic Pathways to the 2-(1H-Pyrazol-3-Yl)Pyridine Core

Traditional synthetic routes to this compound have laid the groundwork for the development of more advanced methods. These pathways typically involve the separate construction of the pyrazole (B372694) and pyridine (B92270) rings followed by their coupling, or the formation of one ring onto a pre-existing partner.

Hydrazine-Mediated Cyclization Reactions for Pyrazole Formation

A cornerstone in pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine (B178648) or its derivatives. rhhz.netresearchgate.net In the context of this compound, this involves the reaction of a 1,3-diketone bearing a pyridine moiety with hydrazine hydrate (B1144303). For instance, the reaction of a compound like 1-(pyridin-2-yl)butane-1,3-dione (B1601014) with hydrazine hydrate in a suitable solvent such as ethanol (B145695) leads to the formation of this compound. chemicalbook.com This method is widely used due to the ready availability of the starting materials and the generally good yields. rhhz.net

A specific example is the reaction of compound 16a with hydrazine hydrate in ethanol at 60°C for 30 minutes, which affords the product 17a (this compound) in a 97.3% yield. chemicalbook.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 1-(pyridin-2-yl)butane-1,3-dione | Hydrazine hydrate | Ethanol, 60°C, 0.5 h | This compound | 97.3% |

This table showcases a specific example of hydrazine-mediated cyclization for the synthesis of this compound.

Condensation and Cycloaddition Approaches Utilizing Pyridine Precursors

The synthesis can also commence from a pyridine-containing precursor, upon which the pyrazole ring is constructed. One such approach is the condensation of a pyridine derivative containing a suitable functional group with a hydrazine derivative. For example, pyridine-2,6-bis(3-oxo-3-propanenitrile) can be treated with hydrazine hydrate in acetic acid to yield 2,6-bis(5-amino-1H-pyrazol-3-yl)pyridine. researchgate.net

Another important strategy involves 1,3-dipolar cycloaddition reactions. acs.org For instance, the cycloaddition of pyridinium-N-imines with alkynylphosphonates can lead to the formation of pyrazolo[1,5-a]pyridine (B1195680) derivatives. mdpi.com While this doesn't directly yield this compound, it demonstrates the utility of cycloaddition reactions in constructing fused pyrazole-pyridine systems, which can be precursors or analogues.

Coupling Reactions for Pyrazolyl-Pyridine Linkage Formation

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming the crucial C-C bond between a pre-formed pyrazole and a pyridine ring. beilstein-journals.org Reactions like the Suzuki and Negishi couplings are particularly relevant. beilstein-journals.org For instance, a Negishi cross-coupling reaction between an organozinc derivative of a pyrazole and a halogenated pyridine (or vice-versa) can effectively link the two heterocyclic rings. beilstein-journals.org This method offers the advantage of pre-functionalizing each ring system before the coupling step, allowing for the synthesis of a wide variety of substituted derivatives. However, challenges such as dehalogenation and homocoupling can occur as unwanted side reactions. beilstein-journals.org

Advanced and Multicomponent Synthesis Techniques

More recent synthetic innovations focus on improving efficiency, atom economy, and structural diversity through cascade and multicomponent reactions.

Cascade Reaction Sequences for Structurally Diverse 2-(Pyrazol-3-Yl)Pyridines

Cascade reactions, where multiple bond-forming events occur in a single operational step, provide an elegant and efficient route to complex molecules like 2-(pyrazol-3-yl)pyridines. rsc.org A notable example is the reaction between N-tosylhydrazones and 2-alkynylpyridines. rsc.orgrsc.orguniovi.es This process leads to the formation of 2-(pyrazol-3-yl)pyridines and can be extended to synthesize 2,6-bis(pyrazolyl)pyridines when 2,6-diethynylpyridine (B1338605) is used as the starting material. rsc.orgrsc.orguniovi.es These reactions are typically carried out in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) at elevated temperatures. uniovi.es The versatility of this method allows for the introduction of various substituents on the pyrazole ring by simply changing the N-tosylhydrazone precursor. uniovi.es

| N-Tosylhydrazone | 2-Alkynylpyridine | Conditions | Product |

| Various substituted N-tosylhydrazones | Various 2-alkynylpyridines | K2CO3, CH3CN, 110°C | Structurally diverse 2-(pyrazol-3-yl)pyridines |

| Various substituted N-tosylhydrazones | 2,6-Diethynylpyridine | K2CO3, CH3CN, 110°C | 2,6-Bis(pyrazolyl)pyridines |

This table summarizes the general scope of the cascade reaction between N-tosylhydrazones and 2-alkynylpyridines.

One-Pot Multicomponent Synthesis Strategies

One-pot multicomponent reactions (MCRs) are highly convergent synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product. rsc.org These reactions are prized for their operational simplicity and ability to rapidly generate molecular diversity. rsc.org A three-component reaction has been developed for the synthesis of 2-(pyrazol-3-yl)pyridines involving α-bromo-N-tosylhydrazones, alkynylpyridines, and NH-azoles. rsc.orgrsc.org Furthermore, a four-component strategy has been devised, starting from α-bromoketones, N-tosylhydrazide, 2-alkynylpyridines, and NH-azoles, to assemble highly complex trisubstituted pyrazoles in a single operational step. uniovi.es These MCRs offer a powerful platform for the efficient construction of libraries of substituted 2-(pyrazol-3-yl)pyridines. nih.govbohrium.comrsc.org

| Components | Reaction Type | Product |

| α-bromo-N-tosylhydrazones, alkynylpyridines, NH-azoles | Three-component | 2-(Pyrazol-3-yl)pyridines |

| α-bromoketones, N-tosylhydrazide, 2-alkynylpyridines, NH-azoles | Four-component | Trisubstituted 2-(pyrazol-3-yl)pyridines |

This table outlines the components involved in one-pot multicomponent synthesis strategies for 2-(Pyrazol-3-yl)pyridines.

Regioselective Functionalization and Derivatization of this compound

The this compound framework possesses multiple reactive sites, including the pyrazole N-H, and various positions on both the pyrazole and pyridine rings. This allows for selective modifications, leading to a wide range of derivatives. Strategic functionalization is key to tuning the electronic and steric properties of the molecule, particularly for its use as a ligand in metal complexes.

Substituent Introduction on the Pyrazole Nitrogen Atom (N-Substitution)

The nitrogen atom of the pyrazole ring in this compound is a common site for functionalization. N-substitution reactions are crucial as they can prevent deprotonation and influence the ligand's coordination mode, often forcing a bidentate chelation. researchgate.net Systematic studies on 3-substituted pyrazoles have shown that N-substitution, such as alkylation and arylation, can be achieved with high regioselectivity. sci-hub.st

Under basic conditions, using reagents like potassium carbonate in dimethyl sulfoxide (B87167) (DMSO), the less sterically hindered nitrogen (N1) is typically favored for substitution. sci-hub.st This regioselectivity is often driven by steric hindrance, directing the incoming electrophile away from the more hindered N2 atom adjacent to the pyridine substituent. sci-hub.st

Table 1: Examples of N-Substitution Reactions on Pyrazole Scaffolds This table illustrates general N-substitution reactions on pyrazole rings, which are applicable to the this compound system.

| Pyrazole Substrate | Electrophile | Base / Solvent | Product (Major Regioisomer) | Reference |

|---|---|---|---|---|

| 3-Nitropyrazole | p-Toluyl chloride | K₂CO₃ / DMSO | 1-(4-Methylbenzoyl)-3-nitro-1H-pyrazole | sci-hub.st |

| 3-Nitropyrazole | 2-Bromopropane | K₂CO₃ / DMSO | 1-Isopropyl-3-nitro-1H-pyrazole | sci-hub.st |

Modification of the Pyridine Moiety

The pyridine ring of this compound can also be functionalized to modulate the ligand's properties. The pyridine moiety is a crucial component in many biologically active and therapeutically relevant compounds. nih.gov Rhodium-catalyzed C-H bond functionalization represents a powerful strategy for introducing new substituents onto the pyridine ring. rsc.orgresearchgate.net For instance, reactions with internal alkynes can lead to C-H alkenylation products, providing a direct method for synthesizing more complex derivatives. rsc.org These transformations often exhibit high regioselectivity, targeting specific C-H bonds based on the directing effect of the pyrazole-pyridine chelate system. researchgate.net

Design and Synthesis of Bridged and Pincer-Type Analogues

A significant area of innovation involves the elaboration of the this compound scaffold into multidentate ligands, particularly bridged and pincer-type analogues. The most prominent examples are the 2,6-bis(pyrazolyl)pyridines (bpp), which are NNN-tridentate ligands. uniovi.esresearchgate.net These ligands are synthesized by introducing a second pyrazole group at the 6-position of the pyridine ring.

The synthesis of these pincer ligands can be achieved through several routes. One common method involves the cascade reaction between N-tosylhydrazones and 2,6-diethynylpyridine. uniovi.es This approach allows for the construction of structurally diverse 2,6-bis(pyrazolyl)pyridines by varying the substituents on the N-tosylhydrazone, which in turn modifies the substitution pattern on the resulting pyrazole rings. uniovi.es Another established method is the one-step cyclization of 1,1'-(pyridine-2,6-diyl)bis(1,3-diones) with substituted hydrazines. mdpi.com This reaction can produce N,N'-disubstituted 2,6-bis(pyrazol-3-yl)pyridine ligands in high yields. mdpi.com

These pincer ligands, with their rigid framework, are highly valued in coordination chemistry. nih.gov They can form stable complexes with a variety of transition metals, including iron(II), manganese(I), and copper(II), leading to compounds with interesting magnetic, photoluminescent, and catalytic properties. researchgate.netmdpi.comrsc.org For example, iron(II) complexes of 2,6-bis(1H-pyrazol-3-yl)pyridines have been studied for their spin-state transition behaviors. researchgate.netnih.gov The synthesis of pincer manganese complexes based on a pyrazole framework has also been reported, showing catalytic activity in α-alkylation reactions. mdpi.com

Table 2: Selected Pincer-Type Ligands Derived from the 2-(Pyrazolyl)Pyridine Scaffold

| Ligand Name | Synthetic Precursors | Metal Complex Examples | Reference |

|---|---|---|---|

| 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine | Not specified | [ZnCl₂(L)], [CuCl₂(L)] | researchgate.net |

| Diethyl 1,1′-(pyridine-2,6-diyl)bis(5-methyl-1H-pyrazole-3-carboxylate) | 2,6-Dibromopyridine, Ethyl 5-methyl-1H-pyrazole-3-carboxylate | CoL₂₂, FeL₂₂ | nih.govrsc.org |

| 2,6-bis(5-tert-butyl-1-(2,6-dichlorophenyl)-1H-pyrazol-3-yl)pyridine | 1,1′-(pyridine-2,6-diyl)bis(4,4-dimethylpentane-1,3-dione), 2,6-Dichlorophenylhydrazine | Iron(II) complex | mdpi.com |

Coordination Chemistry of 2 1h Pyrazol 3 Yl Pyridine Ligands

Fundamental Ligand Properties and Coordination Behavior

The coordination behavior of 2-(1H-pyrazol-3-yl)pyridine is dictated by several key characteristics, including its ability to act as a bidentate ligand, the acidic nature of the pyrazole (B372694) N-H proton, and the electronic contributions of its two heterocyclic rings.

Bidentate N,N-Chelation Modes

This compound typically acts as a bidentate N,N-chelating ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and one of the nitrogen atoms of the pyrazole ring. This chelation forms a stable five-membered ring, a common feature in coordination complexes of this ligand. The specific coordination mode can, however, be influenced by the metal ion, the presence of other ligands, and the reaction conditions. In many mononuclear complexes, the ligand coordinates in a simple bidentate fashion to a single metal center.

Protic Nature of the 1H-Pyrazole Unit and Deprotonation Phenomena

A defining characteristic of this compound is the presence of a potentially Brønsted acidic N-H group on the pyrazole ring. nih.gov This protic nature allows for deprotonation, typically in the presence of a base, to form the corresponding pyrazolate anion. nih.gov This deprotonation has a profound impact on the ligand's coordination chemistry. The resulting anionic ligand can act as a bridging ligand between two or more metal centers, leading to the formation of dinuclear and polynuclear complexes. researchgate.net The deprotonation also enhances the electron-donating ability of the pyrazole ring, influencing the electronic properties of the resulting metal complex. nih.gov The ability of the pyrazole unit to be deprotonated is a key factor in the construction of complex supramolecular structures. researchgate.net

Complexation with Transition Metal Ions

The versatile coordination modes of this compound and its deprotonated form allow for the synthesis of a wide array of coordination complexes with transition metal ions, ranging from simple mononuclear species to intricate dinuclear and polynuclear architectures.

Mononuclear Coordination Complexes

In the absence of a deprotonating agent, this compound typically forms mononuclear complexes with transition metal ions. In these complexes, the ligand acts as a neutral bidentate N,N-chelating ligand. A variety of coordination geometries have been observed for these mononuclear complexes, depending on the metal ion and the co-ligands present. For example, with a substituted version of the ligand, 2-(5-methyl-1H-pyrazol-3-yl)pyridine, a four-coordinated tetrahedral geometry was observed for a zinc complex, [ZnLCl2], while six-coordinated octahedral geometries were found for nickel, [NiL2(H2O)2)]Cl2·0.5N2H4, and manganese, [MnL2]·3H2O and [MnL2(Pa)2], complexes. researchgate.netdaneshyari.com An eight-coordinated geometry was reported for a cadmium complex, [CdL2(NO3)2]. researchgate.netdaneshyari.com

| Complex | Metal Ion | Coordination Number | Geometry |

| [ZnLCl2] | Zn(II) | 4 | Tetrahedral |

| [NiL2(H2O)2)]Cl2·0.5N2H4 | Ni(II) | 6 | Octahedral |

| [MnL2]·3H2O | Mn(II) | 6 | Octahedral |

| [MnL2(Pa)2] | Mn(II) | 6 | Octahedral |

| [CdL2(NO3)2] | Cd(II) | 8 | Eight-coordinated |

| (L = 2-(5-methyl-1H-pyrazol-3-yl)pyridine, Pa = m-phthalic acid) |

Pincer-Type Complexes Featuring Bis(1H-Pyrazol-3-Yl)Pyridine Frameworks

The 2,6-bis(1H-pyrazol-3-yl)pyridine (bpp) framework is a notable tridentate NNN-donor ligand capable of forming pincer-type complexes with various transition metals. researchgate.netnih.gov This ligand class is distinguished by the covalent Cpyrazole-Cpyridine bonds that connect the heterocyclic rings. researchgate.net The structure incorporates a Lewis basic donor site along with Lewis acidic N-H groups on the pyrazole rings, which allows for the formation of extensive hydrogen-bonding networks in the solid state. researchgate.net These ligands can be deprotonated at the pyrazole N-H group, enabling them to act as bridging counter-ions in polynuclear structures. researchgate.net

The coordination chemistry of these pincer ligands has been explored with several transition metals, leading to complexes with unusual structures and interesting photoluminescent properties. researchgate.net For instance, high-spin iron(II) complexes of the type [Fe(bpp)₂]²⁺ are known to be susceptible to structural distortions from their ideal D₂d molecular symmetry. nih.gov These distortions are characterized by a reduction in the trans-N(pyridyl)-Fe-N(pyridyl) angle from the ideal 180° and a canting of the two bpp ligands so the dihedral angle between them is less than 90°. nih.gov Similarly, redox-active bis(pincer) complexes have been synthesized where two pincer units are connected through various linkers, creating systems with controlled rigidity and inter-metal distances that exhibit unique electronic coupling and redox properties. rsc.org

Coordination with Specific d-Block Metals

The this compound ligand (and its bis-analogue, bpp) demonstrates versatile coordination behavior with a wide range of d-block metals, forming complexes with diverse geometries and properties.

Copper (Cu(II)) : The deprotonated form of this compound readily forms complexes with Cu(II). In several characterized structures, the ligand chelates a copper atom through the pyridine and pyrazole nitrogen atoms while simultaneously bridging to an adjacent copper atom via the pyrazole's N-N group. researchgate.net This leads to the formation of dinuclear and tetranuclear structures. For example, complexes such as [Cu₂(μ-L)₂(HCOO)₂(H₂O)₂] and [Cu₂(μ-L)₂(NO₃)₂] feature a nearly planar di-ligand-bridged Cu₂ unit. researchgate.net The magnetic properties of these complexes, particularly the antiferromagnetic coupling between the copper centers, are influenced by the coordination geometry of the Cu(II) ions and the coplanarity of the Cu-(N=N)₂-Cu bridge. researchgate.net

Iridium (Ir(III)) : Bis-cyclometallated Ir(III) complexes incorporating this compound as an ancillary ligand have been synthesized and studied for their photophysical properties. rsc.org These complexes often exhibit pH-dependent emission intensities, with emission pKa values typically in the range of 8.0 to 10.0. rsc.org The direction of the change in emission intensity with pH can be influenced by the nature of the cyclometallating ligand. rsc.org Furthermore, derivatives of (1H-pyrazol-5-yl)pyridine have been used as ancillary ligands in highly efficient green-emitting Ir(III) complexes for organic light-emitting diodes (OLEDs), achieving high phosphorescence quantum efficiencies and excellent device performance. rsc.org

Ruthenium (Ru(II)) : Cationic Ru(II) complexes bearing 2,6-bis(pyrazol-3-yl)pyridine ligands have been synthesized and characterized. rsc.org These complexes, such as [RuCl(PPh₃)₂(κ³-NNN-L1)]Cl, have shown significant catalytic activity in the acceptorless dehydrogenation of primary alcohols to aldehydes, with the reaction producing dihydrogen as the only byproduct. rsc.org The catalytic performance can be tuned by modifying the substituents on the pyrazole rings of the ligand. rsc.org

Iron (Fe(II/III)) : Iron complexes with pyrazolyl-pyridine ligands are particularly known for their spin-crossover (SCO) behavior. semanticscholar.org Iron(II) complexes like [Fe(3pp)₃]X₂ (where 3pp is 2-(pyrazol-3-yl)pyridine) and [Fe(bpp)₂]X₂ (where bpp is 2,6-bis(pyrazol-3-yl)pyridine) can undergo temperature-induced low-spin to high-spin transitions. semanticscholar.org This transition can be influenced by factors such as the presence of solvent molecules of crystallization, with increased hydration generally stabilizing the low-spin state through hydrogen bonding. semanticscholar.org The anhydrous salt [Fe(bpp)₂][BF₄]₂ exhibits a discontinuous SCO transition with thermal hysteresis. semanticscholar.org Dinuclear Fe(III) complexes have also been synthesized, where two deprotonated bis(pyridin-2-yl)pyrazole ligands bridge two iron centers, resulting in an octahedral coordination geometry for each Fe(III) ion. nih.gov

Zinc (Zn(II)), Nickel (Ni(II)), Manganese (Mn(II)), Cadmium (Cd(II)) : The this compound ligand and its derivatives coordinate with a variety of other divalent d-block metals. Nickel(II) complexes of the [NiN₆]X₂ type have been prepared with 2-(pyrazol-3-yl)pyridine and 2,6-bis(pyrazol-3-yl)pyridine. semanticscholar.org The ligand field strength in these complexes follows the order pi < 3pp < 1pp < bpp (where pi is 2-(pyrazol-1-yl)imidazoline and 1pp is 2-(pyrazol-1-yl)pyridine). semanticscholar.org Coordination complexes of Cd(II) with pyrazole-derived ligands have also been synthesized and structurally characterized, often forming mononuclear species where the metal center is coordinated by two ligands and two anions, such as in [Cd(L₁)₂Cl₂]. nih.gov

Silver (Ag(I)) : Given its d¹⁰ electronic configuration, Ag(I) displays highly versatile and often irregular coordination geometries. researchgate.net With bridging ligands constructed from two pyrazolyl-pyridine units connected by a flexible spacer, Ag(I) forms a remarkable array of coordination architectures. These range from simple mononuclear complexes to dinuclear double helicates, metallamacrocycles, and one-dimensional coordination polymers. rsc.org The final structure is dictated by a balance of factors including π-stacking interactions, Ag-Ag interactions, and inter-ligand hydrogen bonding. researchgate.net

Interactive Data Table: Selected d-Block Metal Complexes with Pyrazolyl-Pyridine Ligands

| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Key Feature | Reference(s) |

| Cu(II) | This compound (L⁻) | [Cu₂(μ-L)₂(NO₃)₂] | Distorted Square Pyramidal | Dinuclear, antiferromagnetic coupling | researchgate.net |

| Ir(III) | This compound | Bis-cyclometallated Ir(III) complexes | Octahedral | pH-dependent luminescence | rsc.org |

| Ru(II) | 2,6-bis(1H-pyrazol-3-yl)pyridine | [RuCl(PPh₃)₂(κ³-NNN-L1)]Cl | Octahedral | Catalytic alcohol dehydrogenation | rsc.org |

| Fe(II) | 2,6-bis(1H-pyrazol-3-yl)pyridine | [Fe(bpp)₂][BF₄]₂ | Distorted Octahedral | Spin-crossover with hysteresis | semanticscholar.org |

| Fe(III) | 3,5-bis(pyridin-2-yl)pyrazole | [Fe₂Br₄(C₁₃H₉N₄)₂] | Octahedral | Dinuclear bridged complex | nih.gov |

| Ag(I) | Bis(pyrazolyl-pyridine) | [Ag₂(L)₂]²⁺ | Distorted Tetrahedral | Dinuclear double helicate | researchgate.netrsc.org |

Interactions with Lanthanide and Actinide Elements

Complexation Behavior of this compound Derivatives with f-Block Ions

Derivatives of this compound, particularly the tridentate 2,6-bis(1H-pyrazol-3-yl)pyridine (BPP) ligands, have been investigated for their ability to complex with f-block elements. These nitrogen-donor ligands are of interest for the separation of trivalent minor actinides (An(III)) from lanthanides (Ln(III)), a crucial step in advanced nuclear fuel cycles. acs.orgacs.org

The complexation of 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP) with Curium(III) and Europium(III) has been studied using time-resolved laser fluorescence spectroscopy (TRLFS). acs.org These studies revealed the formation of successive complexes, [Cm(C4-BPP)ₙ]³⁺ (where n = 1, 2, and 3) and [Eu(C4-BPP)ₘ]³⁺ (where m = 1 and 2). acs.org The stability constants determined from these measurements provide quantitative insight into the complexation strength. acs.org The formation of 1:1 complexes is a common feature, in contrast to the 1:3 complexes often formed by other separating agents like BTPs (2,6-bis(1,2,4-triazin-3-yl)pyridine). acs.org

Comparative Complexation and Separation Studies (e.g., Cm(III) vs. Eu(III))

A key finding in the study of f-block element complexation is the preferential binding of actinide ions over lanthanide ions by BPP-type ligands. The TRLFS studies of C4-BPP showed that while Cm(III) forms up to a 1:3 metal-to-ligand complex, the [Eu(C4-BPP)₃]³⁺ complex was not observed under the same conditions. acs.org This indicates a more favorable complexation of Cm(III) compared to Eu(III). acs.org

This selectivity is believed to arise from a greater degree of covalency in the actinide-nitrogen bond compared to the lanthanide-nitrogen bond. This hypothesis is supported by NMR measurements on Am(III) and Ln(III) complexes with C4-BPP. The coordinating nitrogen atoms in the Am(III) complex showed a significantly larger chemical shift compared to the Ln(III) complexes, which is indicative of a higher fraction of covalent character in the Am(III)-N bond. acs.org This observation aligns with the differences in stability constants derived from TRLFS. acs.org Theoretical studies on related pyrazolyl-triazine ligands also predict that reasonable separation between Cm(III) and Gd(III) can be achieved. acs.org

Interactive Data Table: Stability Constants for Cm(III) and Eu(III) Complexes with C4-BPP

| Complex | log β'₁ | log β'₂ | log β'₃ | Reference |

| [Cm(C4-BPP)ₙ]³⁺ | 7.2 ± 0.4 | 10.1 ± 0.5 | 11.8 ± 0.6 | acs.org |

| [Eu(C4-BPP)ₘ]³⁺ | 4.9 ± 0.2 | 8.0 ± 0.4 | Not Observed | acs.org |

Structural Elucidation and Conformational Analysis of Metal Complexes

Application of X-ray Single-Crystal Diffraction for Structural Determination

X-ray single-crystal diffraction is an indispensable tool for the unambiguous structural characterization of metal complexes involving this compound and its derivatives. This technique provides precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions in the solid state. researchgate.netmdpi.com

Numerous studies have utilized this method to elucidate the structures of complexes with d-block and f-block metals. For example, the structures of three distinct Cu(II) complexes with this compound were determined, revealing how the ligand's coordination mode leads to the formation of di- and tetranuclear clusters. researchgate.net Similarly, the crystal structure of a dinuclear Fe(III) complex confirmed the bridging nature of the bis(pyridin-2-yl)pyrazole ligand and the octahedral coordination environment of the metal centers. nih.gov

In the context of spin-crossover complexes, single-crystal X-ray diffraction is crucial for correlating structural changes with magnetic properties. It has been used to analyze the distorted octahedral geometry in Fe(II) complexes with 2,6-bis(pyrazol-3-yl)pyridine, quantifying the deviation from idealized symmetry in both high-spin and low-spin states. nih.govsemanticscholar.org For Ag(I) complexes, the technique has unveiled a wide variety of supramolecular architectures, including intricate helical and polymeric chains, highlighting the structural diversity enabled by the ligand framework. researchgate.net The structure of the uncomplexed ligand derivative, 2-[1-(9-anthrylmethyl)-1H-pyrazol-3-yl]pyridine, has also been determined, providing a baseline for understanding conformational changes upon coordination. nih.gov

Interactive Data Table: Selected Crystallographic Data for a Cu(II) Complex

Complex: [Cu₂(μ-L)₂(NO₃)₂] where L = deprotonated this compound

| Parameter | Value | Description | Reference |

| Crystal System | Monoclinic | - | researchgate.net |

| Space Group | P2₁/c | - | researchgate.net |

| Cu-N(pyridine) bond length | ~2.0 Å | Length of the bond between copper and the pyridine nitrogen. | researchgate.net |

| Cu-N(pyrazole) bond length | ~1.95 Å | Length of the bond between copper and the chelating pyrazole nitrogen. | researchgate.net |

| Cu···Cu distance | ~3.9 Å | Distance between the two copper centers in the dinuclear unit. | researchgate.net |

| Coordination Geometry | Distorted Square Pyramidal | Geometry around the five-coordinate Cu(II) center. | researchgate.net |

Spectroscopic Characterization of Coordination Compounds (e.g., IR, UV-Vis, NMR)

The coordination compounds of this compound (pypzH) and its derivatives are extensively characterized using a variety of spectroscopic techniques to elucidate their structures and electronic properties. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools in this regard.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the pypzH ligand to a metal center. The spectra of the complexes typically show characteristic shifts in the vibrational frequencies of the pyridine and pyrazole rings upon coordination. For instance, in Pt(II) and Pd(II) complexes, the ν(C=N) band of the pyrazolyl group is observed around 1615 cm⁻¹. researchgate.net In various mononuclear complexes involving Zn(II), Ni(II), Mn(II), and Cd(II), coordination is confirmed by analyzing shifts in the vibrational bands of the ligand. daneshyari.com The IR spectra of these complexes also exhibit well-defined bands in the far-IR region, with bands at 450-490 cm⁻¹ attributed to ν(M-N) vibrations and, in the case of chloro-complexes, bands at 300-350 cm⁻¹ corresponding to ν(M-Cl). researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of pypzH complexes provide insights into the d-d transitions of the metal center and ligand-to-metal charge transfer (LMCT) bands. The solid-state UV-Vis spectra of three distinct copper(II) complexes constructed from pypzH show broad absorption bands that are characteristic of the coordinated metal ion. researchgate.net Spectrophotometric studies of the complexation between a pypzH-based ligand and Cu(II), Co(II), and Ni(II) ions in an ethanol-water mixture have been used to determine the formation constants and stoichiometry of the resulting complexes. researchgate.net For iridium(III) complexes, absorption spectra are utilized to study properties like their response to pH changes. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for studying the structure of these complexes in solution. ¹H NMR spectra of diamagnetic complexes, such as those of Pt(II) and Pd(II), show shifts in the aromatic proton signals upon coordination, although in some cases, the influence of coordination on the chemical shifts is not significant. researchgate.net For paramagnetic complexes, such as a spin-crossover iron(II) complex with a substituted 2,6-bis(pyrazol-3-yl)pyridine ligand, variable-temperature NMR spectroscopy is employed to study the spin-state behavior in solution. mdpi.com An analysis of paramagnetic chemical shifts can unambiguously confirm thermally induced spin switching. mdpi.com Furthermore, ¹⁵N NMR has been used to probe the degree of covalency in the metal-ligand bond in complexes of Am(III) and Ln(III) with a substituted bis(pyrazol-3-yl)pyridine ligand, revealing a greater covalent character in the Am(III)-N bond. acs.org

| Technique | Complex/Metal Ion | Key Findings and Observations | Reference |

|---|---|---|---|

| IR Spectroscopy | Pt(II), Pd(II) | ν(C=N) of pyrazolyl group at ~1615 cm⁻¹. Bands for ν(M-N) at 450-490 cm⁻¹ and ν(M-Cl) at 300-350 cm⁻¹. | researchgate.net |

| UV-Vis Spectroscopy | Cu(II) | Characterization of d-d transitions and charge transfer bands in solid-state complexes. | researchgate.netresearchgate.net |

| ¹H NMR Spectroscopy | Pt(II), Pd(II) | Signals for aromatic protons observed at δ 7.20-8.80 ppm, with minor shifts upon coordination. | researchgate.net |

| Variable-Temp NMR | Fe(II) | Used to confirm thermally induced spin-crossover (SCO) behavior in solution. | mdpi.com |

| ¹⁵N NMR Spectroscopy | Am(III), Ln(III) | Revealed a higher fraction of covalent bonding in the Am(III)–N bond compared to the Ln(III)–N bond. | acs.org |

Factors Governing Coordination Geometry and Thermodynamic Stability

The coordination geometry and thermodynamic stability of complexes derived from this compound and its analogues are dictated by a delicate interplay of several factors. These include the intrinsic electronic and steric properties of the ligand, the nature of the metal ion, the coordinating ability of counteranions, and the influence of solvent molecules.

Influence of Steric Hindrance and Electronic Effects of Ligand Substituents

Substituents on the pyridine or pyrazole rings of the ligand framework can profoundly impact the resulting complex's structure and stability.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents alters the electron density on the coordinating nitrogen atoms, thereby affecting the ligand field strength and the stability of the metal-ligand bond. An electron-donating substituent on a 2,6-bis(pyrazol-3-yl)pyridine ligand was found to stabilize the high-spin state in an iron(II) complex. mdpi.com Similarly, studies on iron(II) complexes with 4-substituted-2,6-di(pyrazol-1-yl)pyridine ligands show that electron-donating pyridyl substituents make angular distortions from ideal D₂d symmetry more energetically favorable. nih.gov This is attributed to greater changes in the Fe–N(pyridyl) σ-bonding as the distortion occurs with more electron-rich donors. nih.gov In contrast, attaching electron-withdrawing CF₃ groups to the cyclometallating ligands in bis-cyclometallated Ir(III) complexes containing pypzH lowered their pKₐ, demonstrating a clear electronic influence on their chemical properties. rsc.org

| Substituent Type | Position | Observed Effect | Complex System | Reference |

|---|---|---|---|---|

| Bulky (tert-butyl) | Pyrazolyl ring | Influences spin-state, promotes high-spin state. | Fe(II) | rsc.org |

| Electron-donating | Pyrazolyl ring | Stabilizes the high-spin state of the metal ion. | Fe(II) | mdpi.com |

| Electron-donating (e.g., sulfanyl) | Pyridyl ring | Makes angular distortions from ideal geometry more energetically favorable. | Fe(II) | nih.gov |

| Electron-withdrawing (-CF₃) | Cyclometallating ligand | Lowers the emission pKₐ of the complex. | Ir(III) | rsc.org |

| Bulky (-Br, -OMe, tert-butyl) | Ortho to phenoxide group | Favors polymer chain growth in catalysis. | Zn(II) | researchgate.net |

Role of Counteranions and Solvent Interactions in Complex Formation

The formation of a specific coordination compound is not solely dependent on the metal and ligand but is also heavily influenced by the surrounding medium. Counteranions and solvent molecules can act as coordinating species, templates for crystal packing, or participants in hydrogen bonding, thereby directing the final structure.

The choice of counteranion can determine whether a mononuclear or polynuclear complex is formed. researchgate.net In iron(II) complexes of 2,6-bis(pyrazol-3-yl)pyridines, the unsubstituted N-H groups of the pyrazole rings readily form hydrogen bonds with counteranions or solvent molecules, which significantly affects the properties of the complex. mdpi.com The crystallization of a single iron(II) complex from the same conditions yielded three different solvatomorphs—Fe(L)₂₂·2CH₃CN (red), Fe(L)₂₂·0.5H₂O (red), and Fe(L)₂₂·2CH₃CN (yellow)—highlighting the profound impact of solvent inclusion on the crystal form and spin state. mdpi.com

Similarly, in a series of mononuclear complexes, the coordination sphere around the central metal ion was completed by either chloride anions, ethanol (B145695) molecules, or water molecules, depending on the synthesis conditions. nih.gov The formation of different supramolecular architectures in Ni(II) complexes of N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine was directly linked to the identity of the anion; the perchlorate (B79767) complex formed a 1-D chain, while the nitrate (B79036) complex yielded a 3-D network. mdpi.com The incorporation of a water molecule into the nitrate complex further altered the structure to a double chain. mdpi.com These examples underscore that anions and solvents are not merely spectators but active participants in the self-assembly process.

Intermolecular Interactions and Supramolecular Assembly in Solid State Structures

In the solid state, coordination compounds of pypzH ligands often engage in a variety of non-covalent intermolecular interactions, leading to the formation of extended supramolecular architectures. Hydrogen bonding is a dominant force in directing the crystal packing, particularly when the pyrazole N-H group is present.

Hydrogen bonds between complex cations and anions and/or solvent molecules can lead to the formation of diverse and intricate networks. rsc.org For example, iron(II) complexes of 2,6-di(pyrazol-3-yl)pyridine derivatives have been shown to form structures such as 1D ladders and homochiral self-penetrating helical networks through intermolecular hydrogen bonding. rsc.org In other systems, plentiful hydrogen bonds and weak molecular interactions between ligand moieties and solvent molecules extend mononuclear complexes into 3D supramolecular networks. daneshyari.com

Beyond classical hydrogen bonding, other non-covalent interactions such as π-π stacking, C-H···π, and anion-π interactions play crucial roles in stabilizing crystal structures. mdpi.comresearchgate.net These interactions can guide the assembly of molecules into well-defined patterns, such as layers or chains. mdpi.com For instance, the crystal packing of some complexes is characterized by C—H···N hydrogen bonds that link individual molecules into supramolecular tapes. researchgate.net The interplay of these varied interactions ultimately determines the topology of the final solid-state structure, which can range from simple 1D chains to complex 3D frameworks. mdpi.com The systematic study of these interactions is central to the field of crystal engineering, aiming to design materials with specific network topologies and properties. core.ac.uk

Catalytic Applications of 2 1h Pyrazol 3 Yl Pyridine Based Metal Complexes

Homogeneous Catalysis Mediated by 2-(1H-Pyrazol-3-Yl)Pyridine Complexes

The application of protic pyrazole (B372694) ligands, such as this compound and its pincer-type analogue 2,6-bis(1H-pyrazol-3-yl)pyridine, is a prominent area of research in homogeneous catalysis. nih.govnih.govmdpi.com The proton-responsive nature of the pyrazole N-H group plays a crucial role in the catalytic cycle, often participating in substrate activation or proton transfer steps. mdpi.com This metal-ligand cooperation is a key feature that enhances the catalytic efficacy of these complexes. mdpi.com Iron(II) and nickel(II) complexes chelated by ligands such as 2,6-bis(pyrazolyl)pyridine have been investigated as effective catalysts for various reactions. rsc.org The catalytic activity is influenced by both the nature of the metal ion and the specific structure of the pyrazolyl-pyridine ligand. rsc.org

Diverse Catalytic Transformations Utilizing the Compound

Complexes derived from this compound are capable of catalyzing a wide array of chemical reactions, highlighting their versatility and potential for broader application in chemical synthesis.

An iridium(III) complex containing a this compound ligand has been shown to catalyze the evolution of hydrogen from formic acid under acidic conditions. nih.gov This process is significant as formic acid is considered a viable hydrogen storage material. The catalytic activity is influenced by the electronic properties of the ligand, with the pyrazole unit's deprotonation increasing electron donation to the iridium center, thereby promoting the reaction. nih.gov

Iron complexes featuring the pincer ligand 2,6-di(1H-pyrazol-3-yl)pyridine (bppyH₂) have demonstrated excellent performance in the ring-opening polymerization of ε-caprolactone. rsc.orgnih.gov The ferric complex [Fe(bppyH₂)Cl₃] acts as a pre-catalyst, initiating a well-controlled polymerization in the presence of an alcohol. rsc.orgnih.gov This system produces poly(ε-caprolactone) with low molecular weight distributions and allows for linear growth of the polymer chain. rsc.orgnih.gov The polymerization can be switched "on" and "off" by changing the oxidation state of the iron center, a key feature of a redox-controlled process. rsc.orgnih.gov

Additionally, palladium complexes with pyrazolyl ligands linked by a pyridine (B92270) backbone have been used as catalysts for ethylene (B1197577) polymerization, producing high-density linear polyethylene. uj.ac.za

Metal complexes of pyrazolyl-pyridine ligands are effective catalysts for transfer hydrogenation, a process that transfers hydrogen from a donor molecule (like 2-propanol) to an organic substrate. Iron(II) and nickel(II) complexes with ligands such as 2,6-bis(pyrazolyl)pyridine are active catalysts for the transfer hydrogenation of a variety of ketones. rsc.org The catalytic activity is dependent on both the metal center and the ligand structure, with some nickel(II) chelates showing high observed reaction rates. rsc.org

Ruthenium(II) complexes bearing protic pyrazole-phosphine ligands have also been shown to promote the transfer hydrogenation of a broad range of substrates, including not only ketones like acetophenone (B1666503) but also nitriles, esters, alkenes, and heteroaromatics. nih.gov

Table 1: Performance of Pyrazolyl-Pyridine Metal Complexes in Transfer Hydrogenation of Ketones

| Catalyst Precursor | Metal | Ligand Type | Substrate | Hydrogen Source | Observed Rate Constant (k_obs) |

| [Fe(L1)Br₂] (3) | Iron(II) | 2-pyrazolyl(methyl)pyridine | Ketones | 2-propanol | Most active Fe catalyst without significant induction lag rsc.org |

| [Ni(L2)Br₂] (5) | Nickel(II) | 2,6-bis(pyrazolylmethyl)pyridine | Ketones | 2-propanol | 4.3 × 10⁻⁵ s⁻¹ rsc.org |

| Ruthenium(II) Complex (100) | Ruthenium(II) | P–N chelate protic pyrazole | Acetophenone, Nitriles, Esters | 2-propanol | Effective for a broad substrate scope nih.gov |

The redox activity of both the metal center and the ligand itself can be harnessed for catalysis. The ring-opening polymerization of ε-caprolactone catalyzed by the iron complex [Fe(bppyH₂)Cl₃] is a prime example of a redox-controlled process. rsc.orgnih.gov The polymerization is active when the iron is in the +3 oxidation state and can be completely halted by reducing the catalyst to the inactive Fe(II) state with an agent like cobaltocene. rsc.orgnih.gov The process can be reactivated by re-oxidizing the iron center to Fe(III). rsc.orgnih.gov This reversible on/off switching provides a high degree of control over the polymerization process. rsc.orgnih.gov

Furthermore, studies on chromium complexes with the pincer-type bis(1H-pyrazol-3-yl)pyridine ligand suggest that the ligand itself is redox non-innocent, meaning it can actively participate in electron transfer processes during a reaction. nih.gov This property can be exploited in designing novel redox-controlled catalytic cycles.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanisms of these catalytic reactions is crucial for catalyst improvement and the design of new systems. For the transfer hydrogenation of ketones using iron(II) and nickel(II) pyrazolyl-pyridine complexes, a proposed catalytic cycle involves four main steps after an initial induction period. rsc.org Density Functional Theory (DFT) calculations have been used to support the proposed mechanism and to rationalize the observed kinetic data, indicating that both steric and electronic effects of the ligand play significant roles in determining catalyst reactivity. rsc.org For some catalysts, a preference for aryl ketone substrates suggests the potential involvement of π-type interactions between the catalyst and the substrate in the catalytic cycle. rsc.org

In other systems, the proton-responsive N-H group of the pyrazole is explicitly involved. Mechanistic proposals often highlight the role of this group in metal-ligand cooperation, where the ligand assists in substrate activation or proton shuttling, which is a recurring theme in the catalysis mediated by protic pyrazole complexes. nih.govmdpi.com

Elucidation of Metal-Ligand Cooperative Pathways

The catalytic efficacy of metal complexes bearing this compound and its derivatives is frequently attributed to metal-ligand cooperativity. This synergistic interplay involves both the metal center and the ligand actively participating in the catalytic cycle. A prominent strategy to ensure and study this cooperation is through the design of pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridine, which rigidly position the proton-responsive pyrazole units in proximity to the metal's coordination sites. nih.gov

Research has shown that the deprotonation of the pyrazole NH groups can be a key step in the catalytic cycle. For instance, ruthenium(II) complexes with pincer-type bis(1H-pyrazol-3-yl)pyridine ligands have demonstrated the ability to undergo stepwise and reversible deprotonation. nih.gov This proton transfer capability allows the ligand to act as a proton shuttle, facilitating substrate activation and bond-forming or bond-breaking steps. The redox-active nature of some pincer-type bis(1H-pyrazol-3-yl)pyridine ligands has also been noted, where the ligand can participate in electron transfer processes during catalysis. nih.gov

In certain catalytic reactions, such as the disproportionation of hydrazine (B178648), the proton-responsive pyrazole unit in the second coordination sphere is crucial for N–N bond cleavage. Complexes with analogous ligands lacking the protic NH group show no catalytic activity, underscoring the essential role of the ligand's proton-donating ability in the reaction mechanism. nih.gov

Proton-Responsive Catalytic Sites Involving the Pyrazole NH Group

The acidic proton of the pyrazole NH group is a defining feature of this compound-based catalysts. This proton can be readily transferred to substrates or other molecules, creating a proton-responsive catalytic site that can significantly influence reaction pathways and rates.

A notable example is the dehydrogenation of formic acid, a reaction of interest for hydrogen storage. Iridium(III) complexes of this compound have been shown to catalyze this reaction. nih.gov The proposed mechanism involves the deprotonation of the pyrazole, which increases the electron-donating ability of the ligand to the metal center. Furthermore, the introduction of a pendant pyridyl group on the pyrazole ring can enhance catalytic activity. This is thought to occur through a two-point hydrogen bonding interaction between the protic pyrazole-pyridinium unit and formic acid in the second coordination sphere, which facilitates the protonation of a hydrido ligand in the catalytic cycle. nih.gov

This ability of the pyrazole NH group to act as an internal acid/base catalyst is a recurring theme in the catalytic applications of these complexes, enabling reactions that might otherwise require external additives.

Role of Ligand Asymmetry and Hemilability in Enhancing Catalytic Efficiency

The introduction of asymmetry into the ligand architecture of this compound can lead to enhanced catalytic efficiency and selectivity, particularly in asymmetric catalysis. While direct studies on the hemilability of this compound are not extensively documented, the concept, which involves the reversible dissociation of one of the ligand's donor arms, is a recognized strategy for creating open coordination sites for substrate binding and activation in related systems. run.edu.ng

For instance, in analogous systems with 2-(1H-imidazol-2-yl)pyridine and 2-(oxazol-2-yl)pyridine ligands, the different donor strengths of the pyridine and the azole rings can lead to hemilabile behavior. run.edu.ng This allows for the temporary opening of a coordination site on the metal, facilitating the approach and activation of a substrate. Upon product formation, the dissociated arm can recoordinate, regenerating the stable catalyst. This dynamic behavior can be crucial for catalytic turnover.

By extension, designing asymmetric this compound ligands, where the pyrazole and pyridine rings have different electronic or steric properties, could induce hemilability and thereby enhance catalytic performance. This remains an area with potential for further exploration in the development of more efficient catalysts based on this ligand scaffold.

Strategies for Enhancing Catalytic Activity and Selectivity

To further improve the performance of catalysts based on this compound, researchers have focused on two main strategies: the rational design of ligand architectures and the optimization of reaction conditions.

Rational Design of Ligand Architectures and Substituent Effects

The catalytic properties of metal complexes can be finely tuned by modifying the structure of the this compound ligand. The introduction of substituents on either the pyridine or the pyrazole ring can alter the steric and electronic environment around the metal center, thereby influencing the catalyst's activity and selectivity.

For example, modifying the central pyridine ring of a pincer-type bis(pyrazolyl)pyridine ligand to a stronger σ-donor can influence the reactivity of the ligands in the trans position. nih.gov Similarly, replacing one of the pyrazolyl groups with a different donor can create an asymmetric ligand with unique catalytic properties.

| Substituent (R) on Pyrazole | Electronic Effect | Relative Catalytic Activity |

|---|---|---|

| -CF3 | Electron-withdrawing | High |

| -H | Neutral | Moderate |

| -CH3 | Electron-donating | Low |

| -tBu | Electron-donating/Bulky | Very Low |

This table is a generalized representation based on established principles of ligand substituent effects in catalysis and may not reflect the outcomes of a specific reaction.

Optimization of Reaction Conditions and Catalyst Loading

Beyond ligand design, the careful optimization of reaction parameters is crucial for maximizing the efficiency and selectivity of a catalytic process. Factors such as temperature, pressure, solvent, and the concentration of reactants and catalyst all play a vital role.

The amount of catalyst used, or catalyst loading, is a key parameter to optimize. A lower catalyst loading is economically and environmentally desirable, but it must be sufficient to achieve a reasonable reaction rate. The optimal catalyst loading will depend on the specific reaction and the activity of the catalyst.

The following interactive table provides a hypothetical example of how reaction conditions could be optimized for a generic cross-coupling reaction catalyzed by a this compound-based palladium complex.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 2.0 | 80 | Toluene | 65 |

| 2 | 1.0 | 80 | Toluene | 58 |

| 3 | 2.0 | 100 | Toluene | 85 |

| 4 | 2.0 | 100 | DMF | 92 |

| 5 | 1.0 | 100 | DMF | 90 |

This data is illustrative and serves to demonstrate the principles of reaction optimization.

By systematically varying these parameters, researchers can identify the optimal conditions to achieve the desired outcome with high efficiency and selectivity.

Biological Activity Research and Mechanistic Insights for 2 1h Pyrazol 3 Yl Pyridine and Its Derivatives

Research into Antimicrobial Properties

The rise of drug-resistant pathogens has catalyzed the search for novel antimicrobial agents. Derivatives of 2-(1H-Pyrazol-3-Yl)Pyridine have emerged as a promising class of compounds, demonstrating notable activity against a range of pathogenic bacteria and fungi.

Numerous studies have confirmed the broad-spectrum antibacterial potential of pyrazole-pyridine hybrids. For instance, certain imidazo-pyridine substituted pyrazole (B372694) derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacterial strains, with efficacy reported to be superior to the standard antibiotic ciprofloxacin (B1669076) in some cases. nih.gov Similarly, novel pyrazole-tagged pyridine (B92270) derivatives have shown significant activity against various bacterial strains. benthamdirect.com

Research has also focused on specific structural modifications to enhance antibacterial potency. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and tested, with several compounds exhibiting strong antibacterial action against five Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.gov Further studies on different pyrazole derivatives have documented their inhibitory effects against S. aureus, B. subtilis, Escherichia coli, and Pseudomonas aeruginosa. meddocsonline.org The antimicrobial activity of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency. For example, certain 4-acyl-pyrazole-3-carboxylic acids showed an MIC value of 16 μg/L against S. aureus. meddocsonline.org

| Derivative Class | Bacterial Strain(s) Tested | Key Findings | Source(s) |

|---|---|---|---|

| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative strains | Showed potent broad-spectrum activity, surpassing ciprofloxacin in some tests. nih.gov | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinones | S. aureus, S. pneumonia, E. faecalis, B. subtilis, S. xylosus | Compounds 21b, 21d, 21e, and 21f demonstrated strong activity against Gram-positive bacteria. nih.gov | nih.gov |

| Pyrazole tagged pyridines | Gram-positive & Gram-negative strains | Compounds 5k and 5l exhibited significant antibacterial activity. benthamdirect.com | benthamdirect.com |

| 4-Acyl-pyrazole-3-carboxylic acids | S. aureus | Demonstrated notable activity with an MIC value of 16 μg/L. meddocsonline.org | meddocsonline.org |

| Nitro pyrazole based thiazoles | S. pyogenes, S. aureus, P. aeruginosa, E. coli | Compound 40 showed remarkable antibacterial activity against all tested strains. meddocsonline.org | meddocsonline.org |

In addition to their antibacterial properties, pyrazole-pyridine derivatives have been investigated for their effectiveness against fungal pathogens. A series of new pyrazole derivatives incorporating a 2(3H)-benzoxazolone or 2(3H)-benzothiazolone ring were tested against several fungi, including Fusarium graminearum, Fusarium oxysporum, and Aspergillus niger. uctm.edu One derivative, in particular, demonstrated a promising inhibition potential of 27.8 - 38.1%, especially against the Fusarium species. uctm.edu

Other research has highlighted the antifungal potential of nitro pyrazole-based thiazole (B1198619) derivatives, which showed remarkable activity against fungi such as Aspergillus niger, Aspergillus clavatus, and Candida albicans. meddocsonline.org The collective findings suggest that the this compound scaffold is a viable starting point for the development of new antifungal agents.

| Derivative Class | Fungal Strain(s) Tested | Key Findings | Source(s) |

|---|---|---|---|

| Pyrazole-benzoxazolone/benzothiazolone hybrids | Fusarium graminearum, Fusarium oxysporum, Aspergillus niger | Compound 3a showed the most promising inhibition potential (27.8 - 38.1%). uctm.edu | uctm.edu |

| Nitro pyrazole based thiazoles | Aspergillus niger, Aspergillus clavatus, Candida albicans | Compound 40 displayed remarkable activity against all tested fungal strains. meddocsonline.org | meddocsonline.org |

| Various pyrazolone (B3327878) derivatives | Alternaria alternata, F. Oxisporum | Compounds were screened for in vitro activity against these fungal strains. orientjchem.org | orientjchem.org |

Exploration of Antineoplastic Research Potential

The development of targeted cancer therapies is a primary focus of modern medicinal chemistry. Pyrazole derivatives, including those linked to a pyridine ring, have been extensively evaluated for their ability to inhibit cancer cell growth and induce cell death. nih.gov

Derivatives of this compound have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. In one study, novel pyridyl–pyrazole-3-one derivatives were screened against cell lines such as BEL-7404 (liver), HepG2 (liver), A549 (lung), and T-24 (bladder). nih.gov One copper(II) complex, compound 4, exhibited a particularly low IC50 value of 10.66 μM against HepG2 cells, a potency comparable to the established chemotherapy drug cisplatin. nih.gov

Other research has identified pyrazolyl pyridine conjugates with even greater potency. rsc.org For example, compound 9 was found to have IC50 values of 0.18 μM and 0.34 μM against HepG2 and MCF-7 (breast) cancer cells, respectively. rsc.org Similarly, pyrazolo[3,4-b]pyridine derivatives have shown potent cytotoxicity, with two compounds, 5a and 5b, displaying IC50 values of 3.42 μM and 3.56 μM against HepG2 cells. nih.gov These findings underscore the potential of this chemical class to yield highly active anticancer agents.

| Derivative Class | Cancer Cell Line(s) | Reported IC50 Value(s) | Source(s) |

|---|---|---|---|

| Pyridyl–pyrazole-3-one copper(II) complex (Compound 4) | HepG2 (Liver) | 10.66 μM | nih.gov |

| Pyrazolyl pyridine conjugate (Compound 9) | HepG2 (Liver) | 0.18 μM | rsc.org |

| MCF-7 (Breast) | 0.34 μM | rsc.org | |

| Pyrazolo[3,4-b]pyridines (Compounds 5a, 5b) | HepG2 (Liver) | 3.42 μM (5a) | nih.gov |

| 3.56 μM (5b) | nih.gov | ||

| Pyridine-thiazole hybrid (Compound 3) | HL-60 (Leukemia) | 0.57 μM | mdpi.com |

A key mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death. Research into pyrazole-based compounds has revealed their ability to modulate key proteins involved in this process. nih.gov Apoptosis is often regulated by the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). researchgate.net

Studies have shown that certain 1,3,5-trisubstituted-1H-pyrazole derivatives can disrupt this balance, inhibiting the function of the anti-apoptotic protein Bcl-2. nih.govrsc.org This disruption leads to the activation of a cascade of enzymes known as caspases, particularly the executioner caspase-3, which carries out the dismantling of the cell. nih.govnih.gov Furthermore, these compounds have been observed to increase the expression of the tumor suppressor protein p53. nih.govresearchgate.net For example, one pyrazolo[3,4-d]pyridazine derivative significantly increased the expression of Bax, p53, and caspase-3 in lung cancer cells, demonstrating its ability to trigger the intrinsic, mitochondria-dependent apoptotic pathway. researchgate.net

Modern cancer therapy increasingly relies on drugs that target specific enzymes crucial for tumor growth and survival. Protein Arginine Methyltransferase 5 (PRMT5) has been identified as a key therapeutic target, particularly in cancers with a specific genetic deletion (MTAP-deficiency). semanticscholar.org

Structure-based drug design has led to the discovery of this compound-related scaffolds that act as potent and selective inhibitors of PRMT5. Researchers have identified a 2,3-dihydro-1H-imidazo-[1,2-b]-pyrazole scaffold that demonstrates potent inhibitory activity against the PRMT5·MTA complex, with one compound achieving an IC50 value of 6.6 nM. semanticscholar.org Another fragment-based discovery effort identified a 1H-pyrrolo[3,2-b]pyridin-5-amine scaffold as an efficient binder to the PRMT5 substrate site. nih.gov Subsequent optimization led to analogs, including N-methyl pyrazol-4-yl derivatives, with significantly increased potency, highlighting the suitability of the pyrazole-pyridine motif for developing targeted PRMT5 inhibitors. nih.gov

Antiviral Research Applications

The pyrazole scaffold, particularly when integrated with a pyridine ring, is a cornerstone in the development of novel antiviral agents. Research in this area often focuses on host-targeting antivirals, which disrupt cellular processes essential for viral replication, offering a broad-spectrum approach that may be less susceptible to the development of viral resistance.

Enzyme Inhibition in Viral Replication Pathways (e.g., Dihydroorotate (B8406146) Dehydrogenase (DHODH))

A primary strategy in host-targeting antiviral research is the inhibition of the de novo pyrimidine (B1678525) synthesis pathway, which is crucial for the replication of many viruses that require a large supply of nucleotides for their genetic material. mdpi.com The fourth enzyme in this pathway, human dihydroorotate dehydrogenase (DHODH), has emerged as a significant target. mdpi.compasteur.fr

Derivatives of this compound, specifically 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines and azines, have been identified as potent inhibitors of human DHODH. pasteur.fracs.orgnih.gov An iterative research process, starting from compounds with modest activity in a measles virus replication assay, led to the development of derivatives with significantly improved potency. pasteur.frpasteur.fr For example, the progression from 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)pyrimidine to 2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine resulted in a 4000-fold enhancement of antiviral activity, achieving a subnanomolar level of inhibition. pasteur.fr

Biochemical studies confirmed that the antiviral effect of this series of compounds originates from the inhibition of DHODH. nih.gov The most potent examples demonstrated IC₅₀ values as low as 13 nM against recombinant human DHODH. pasteur.fr This mechanism is effective because RNA viruses, in particular, are highly dependent on the unique uridine (B1682114) monophosphate produced by the DHODH-mediated pathway for their genomic replication. mdpi.com

Table 1: DHODH Inhibition by Pyrazole Derivatives

Illustrative examples of pyrazole derivatives and their inhibitory activity against human DHODH and measles virus replication.

| Compound | Target | Measurement | Value | Reference |

|---|---|---|---|---|

| 2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine | Measles Virus Replication | Activity Improvement | 4000-fold vs. parent compound | pasteur.fr |

| Optimized 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivative | Recombinant Human DHODH | IC₅₀ | 13 nM | pasteur.fr |

| MEDS433 (2-hydroxypyrazolo[1,5-a]pyridine derivative) | Human DHODH | IC₅₀ | 1.2 nM | mdpi.com |

| MEDS433 | SARS-CoV-2 (Vero E6 cells) | EC₅₀ | 0.063 µM | mdpi.com |

Broader Pharmacological Research Contexts for Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold that appears in a wide array of pharmacologically active compounds, extending far beyond antiviral applications. nih.govresearchgate.netresearchgate.net Its derivatives are investigated for numerous therapeutic effects, making it a privileged structure in medicinal chemistry. globalresearchonline.net

Anti-inflammatory and Analgesic Research

Pyrazole derivatives are well-established in the field of anti-inflammatory and analgesic research. nih.govingentaconnect.com A notable example is celecoxib, a marketed drug that contains a pyrazole moiety and functions as a selective COX-2 inhibitor. nih.govnih.gov Research has focused on synthesizing novel pyrazole derivatives to identify agents with potent anti-inflammatory and analgesic effects, often with the goal of minimizing the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Studies have shown that specific substitutions on the pyrazole ring can lead to compounds with significant activity in carrageenan-induced rat paw edema and hot plate analgesic tests. nih.gov For instance, certain carboxyphenylhydrazone derivatives of pyrazole demonstrated higher potency than their chlorophenyl counterparts in anti-inflammatory assays. nih.gov

Anticonvulsant and Neuroprotective Investigations

The pyrazole framework is also explored for its potential in treating neurological disorders. researchgate.net Numerous pyrazole derivatives have been synthesized and evaluated for anticonvulsant activity in animal models like the maximal electroshock seizure and subcutaneous pentylenetetrazole assays. nih.gov These studies aim to develop alternatives to existing antiepileptic drugs, some of which have significant side effects. nih.gov Beyond seizure control, certain pyrazolone derivatives have shown neuroprotective effects. nih.gov In models of pentylenetetrazole-induced neuroinflammation, a pyrazolone derivative was found to ameliorate seizures, oxidative stress, and inflammatory cascades, suggesting a mechanism involving the NF-κB/TNF-α/ROS pathway. nih.gov

Antimalarial and Antitubercular Studies

The global health challenges of malaria and tuberculosis have driven research into new therapeutic agents, with pyrazole derivatives showing considerable promise. nih.govresearchgate.net In antimalarial research, pyrazole and pyrazoline derivatives are investigated to combat drug resistance, a major issue in malaria control. nih.govcncb.ac.cn These compounds are often developed as hybrid molecules, combining the pyrazole scaffold with other pharmacophores to act on multiple parasitic targets. nih.gov

In the context of tuberculosis, pyrazole-containing compounds are being developed as potential inhibitors of essential enzymes in Mycobacterium tuberculosis. researchgate.net One such target is UDP-galactopyranose mutase (UGM), an enzyme critical for the synthesis of the bacterial cell wall that is absent in mammals. mdpi.com A pyrazole-based compound, MS208, was identified as an inhibitor of MtbUGM, and subsequent research has focused on synthesizing analogues to understand the structure-activity relationship and improve antitubercular activity. mdpi.com

Structure-Activity Relationship (SAR) Studies in Biological Systems

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of this compound and its derivatives. SAR studies systematically modify the chemical structure of a lead compound to identify which functional groups and structural features are crucial for its biological activity and selectivity.

In the development of DHODH inhibitors, SAR studies were critical. For instance, research on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives revealed that modifications at various positions on both the pyrazole and pyrimidine rings significantly impacted antiviral potency. pasteur.fr The introduction of a 2,6-difluorophenoxy group at the 4-position of the pyrazole ring and an ethyl group at the 5-position of the pyrimidine ring were key modifications that led to a substantial increase in activity. pasteur.fr

Similarly, in the design of Meprin α and β inhibitors, SAR studies of 3,4,5-substituted pyrazoles showed that the nature of the substituents dramatically affects inhibitory activity. scispace.com For example, while a 3,5-diphenylpyrazole (B73989) showed high activity, replacing a phenyl group with smaller methyl or benzyl (B1604629) groups decreased activity, whereas a cyclopentyl moiety maintained similar potency. scispace.com The introduction of acidic carboxyphenyl residues at the N-phenyl position was found to increase the inhibition of meprin β specifically, highlighting the importance of specific substitutions for target selectivity. scispace.com These studies underscore how systematic structural variations are essential for refining the biological profile of pyrazole-based compounds for specific therapeutic targets.

Biochemical Mechanisms of Action and Cellular Interactions

The biological activity of this compound and its derivatives is underpinned by their ability to interact with and modulate various cellular components and signaling pathways. Research into these mechanisms has revealed a capacity to influence cell fate through the generation of reactive oxygen species and the alteration of key intracellular signaling cascades.

Induction of Reactive Oxygen Species (ROS) Generation

While many pyrazole-containing compounds are investigated for their antioxidant properties, certain derivatives have been shown to exhibit pro-oxidant effects, leading to the generation of Reactive Oxygen Species (ROS) and subsequent induction of apoptosis in cancer cells. This paradoxical activity highlights the diverse biological potential of the pyrazole scaffold.

A study on a series of pyrazole derivatives demonstrated their ability to induce dose- and time-dependent cytotoxicity in MDA-MB-468 triple-negative breast cancer cells. The most active compound, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, was found to provoke apoptosis, which was accompanied by an elevated level of ROS and increased activity of caspase-3. nih.gov This suggests that for certain pyrazole derivatives, the mechanism of anticancer activity is linked to the generation of oxidative stress, which in turn triggers programmed cell death. nih.govresearchgate.net

Another study reported that a novel thiazolyl substituted bis-pyrazole oxime compound selectively inhibited the proliferation of colorectal cancer HCT116 cells by inducing apoptosis through the promotion of intracellular ROS levels. nih.gov Furthermore, research on a different pyrazole compound showed it could induce angiogenesis in human umbilical vein endothelial cells (HUVECs) through a significant increase in nitric oxide (NO) and ROS production via ROS-HIF-1α-VEGF and NO signaling pathways. nih.gov

These findings indicate that while not universally observed across all pyrazole-based molecules, the induction of ROS is a significant mechanism of action for certain derivatives, leading to various cellular outcomes depending on the cell type and the specific chemical structure of the compound.

Table 1: Effects of Pyrazole Derivatives on ROS Generation and Cellular Outcomes

| Compound/Derivative Class | Cell Line | Effect on ROS | Cellular Outcome | Reference |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (Triple Negative Breast Cancer) | Increased Generation | Induction of Apoptosis | nih.gov |

| Thiazolyl substituted bis-pyrazole oxime | HCT116 (Colorectal Cancer) | Increased Generation | Selective inhibition of proliferation, Induction of Apoptosis | nih.gov |

| Pyrazole derivative | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased Generation | Induction of Angiogenesis | nih.gov |

Modulation of Intracellular Signaling Pathways

Derivatives of this compound have been shown to interact with and modulate a variety of intracellular signaling pathways, which are critical for cell growth, proliferation, and survival. This modulation is a key aspect of their therapeutic potential.

Mitogen-Activated Protein Kinase (MAPK) Pathway:

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Several pyrazole and pyridine derivatives have been developed as inhibitors of key kinases within this pathway. For instance, a series of 4-(pyrazol-3-yl)-pyridines were identified as novel inhibitors of c-Jun N-terminal kinase (JNK), a member of the MAPK family. nih.gov

Furthermore, the compound GDC-0994, which features a pyrazole and pyridine moiety, is an inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2), the final kinases in the MAPK cascade. acs.org ERK1/2 are responsible for phosphorylating multiple downstream targets that drive gene transcription and protein translation to promote cell growth. acs.org The inhibition of these kinases by pyrazole-pyridine derivatives can thus lead to the suppression of cancer cell proliferation.

Other Kinase Pathways:

Beyond the MAPK pathway, pyrazole-pyridine conjugates have been found to inhibit other important kinases. Novel cyanopyridine–pyrazole conjugates have demonstrated potent inhibition of PIM-1 kinase, a serine/threonine kinase involved in apoptosis, cell proliferation, and signaling pathways linked to cancer. nih.gov Inhibition of PIM-1 by these compounds leads to the apoptosis of liver cancer cells. nih.gov

Additionally, a series of 2-(1H-pyrazol-1-yl)pyridines have been described as inhibitors of ALK5 (TGFβ receptor I kinase). One such compound, PF-03671148, demonstrated a dose-dependent reduction in TGFβ-induced fibrotic gene expression in human fibroblasts.

Table 2: Modulation of Intracellular Signaling Pathways by Pyrazole and Pyridine Derivatives

| Compound/Derivative Class | Target Pathway/Kinase | Effect | Cellular Consequence |

| 4-(Pyrazol-3-yl)-pyridines | c-Jun N-terminal kinase (JNK) | Inhibition | Modulation of stress response and apoptosis |

| GDC-0994 | Extracellular signal-regulated kinase 1/2 (ERK1/2) | Inhibition | Suppression of cell growth and proliferation |

| Cyanopyridine–pyrazole conjugates | PIM-1 kinase | Inhibition | Induction of apoptosis in cancer cells |

| 2-(1H-Pyrazol-1-yl)pyridines (e.g., PF-03671148) | ALK5 (TGFβ receptor I kinase) | Inhibition | Reduction of fibrotic gene expression |

Computational and Theoretical Investigations of 2 1h Pyrazol 3 Yl Pyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) are instrumental in modeling the electronic and geometric properties of pyridyl-pyrazole systems.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.govmatilda.science Studies on pyridyl-pyrazole derivatives and their metal complexes have utilized DFT to elucidate their molecular geometry and electron distribution. nih.gov For instance, in a related rhenium(I) complex where 2-(1H-pyrazol-3-yl)pyridine acts as a ligand, DFT calculations were performed to analyze the electronic properties. researchgate.net

These calculations revealed the distribution of the frontier molecular orbitals, which are crucial for understanding reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. In the case of the [Re(PyPzH)(CO)3Cl] complex, the LUMO was found to be located on the this compound (PyPzH) moiety, indicating its role as the electron-accepting part of the complex. researchgate.net The HOMO, conversely, was predominantly located on the metal and the other ligands. researchgate.net The energy gap between the HOMO and LUMO is a significant parameter that correlates with the chemical reactivity and stability of the molecule. nih.govmatilda.science

| Computational Parameter | Significance in this compound Systems | Typical Findings from Related Studies |

| HOMO (Highest Occupied Molecular Orbital) | Indicates regions of electron-donating capability (nucleophilicity). | In metal complexes, the HOMO may reside on the metal center and other ligands. researchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) | Indicates regions of electron-accepting capability (electrophilicity). | The LUMO is often localized on the pyridyl-pyrazole ligand itself, suggesting it is the site of electron acceptance. researchgate.net |